

Acalisib in vitro protocol

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Compound Focus: Acalisib

CAS No.: 870281-34-8

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Acalisib at a Glance

Acalisib (GS-9820) is a second-generation, potent, and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3K δ). Its high selectivity for the PI3K δ isoform, which is predominantly expressed in leukocytes, makes it a candidate for investigating B-cell-mediated malignancies [1].

Quantitative Profiling of Acalisib

The table below summarizes the *in vitro* inhibitory profile of **Acalisib** against key kinases.

Table 1: Selectivity Profile of Acalisib (IC₅₀ Values) [2]

Target	IC ₅₀ (nM)	Note
PI3K δ	12.7	Primary target
PI3K γ	1,389	~109-fold less sensitive than δ isoform
PI3K β	3,377	~266-fold less sensitive than δ isoform
PI3K α	5,441	~428-fold less sensitive than δ isoform
hVps34	12,682	Class III PI3K, highly selective

Target	IC ₅₀ (nM)	Note
DNA-PK	18,749	Highly selective

Documented Cell-Based Assays and Findings

Published studies describe several key *in vitro* models used to characterize **Acalisib**'s activity.

1. Basophil Activation Assay

- **Purpose:** To demonstrate functional inhibition of PI3K δ in a cellular context.
- **Methodology:** Inhibition of Fc ϵ RI (a pathway dependent on PI3K δ) mediated CD63 surface expression was measured in human basophils [1].
- **Outcome:** **Acalisib** suppressed CD63 expression with an **EC₅₀ of 14 nM**, confirming its potent cellular activity against PI3K δ [1].

2. Fibroblast Signaling Assays

- **Purpose:** To confirm selectivity in cells where other PI3K isoforms are active.
- **Methodology:**
 - **PDGF-induced pAkt:** Platelet-derived growth factor (PDGF) signals primarily through PI3K α in fibroblasts.
 - **LPA-induced pAkt:** Lysophosphatidic acid (LPA) signals primarily through PI3K β in fibroblasts.
- **Outcome:** **Acalisib** required much higher concentrations to inhibit these pathways (**IC₅₀ of 11,585 nM for PDGF and 2,069 nM for LPA**), consistent with its high selectivity for δ over α and β isoforms [2] [3].

3. Osteoclast Cytoskeletal Assay

- **Purpose:** To study the effect on cytoskeletal dynamics in a relevant cell type.
- **Methodology:** Isolated rat osteoclasts were treated with **Acalisib**, and changes in cell morphology and the actin cytoskeleton were observed.
- **Outcome:** **Acalisib** induced a rapid retraction of lamellipodia (**65-75% within 10-15 minutes**) and significantly reduced the incidence of F-actin belts [3].

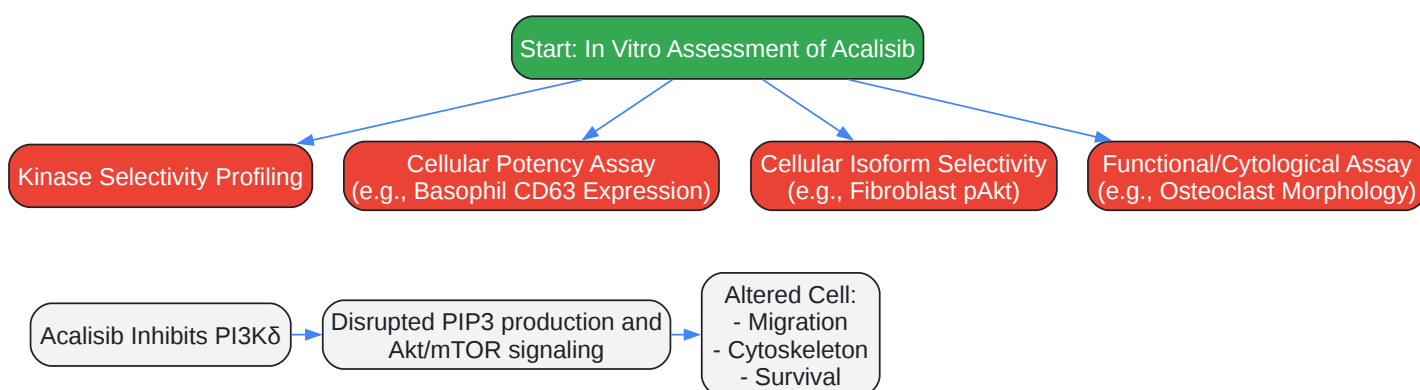
4. Cell Migration Assay

- **Principle:** The PI3K δ pathway is critical for B-cell migration. While detailed protocols for **Acalisib** are not listed, studies on related inhibitors like Idelalisib used **transwell migration assays** toward a

chemoattractant SDF-1 α (CXCL12) [4]. This is a standard method that could be adapted for **Acalisib**.

Experimental Workflow and Signaling Context

The following diagram outlines the logical flow of key *in vitro* experiments and the cellular signaling pathways they probe, based on the data from the search results.



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